molecular formula C13H18N2O B12492860 3-Methyl-N-(piperidin-3-YL)benzamide

3-Methyl-N-(piperidin-3-YL)benzamide

Cat. No.: B12492860
M. Wt: 218.29 g/mol
InChI Key: AOWXTJYYHCPPEP-UHFFFAOYSA-N
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Description

3-Methyl-N-(piperidin-3-YL)benzamide is an organic compound that features a benzamide core substituted with a piperidine ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(piperidin-3-YL)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Hydrogenation: Using large-scale hydrogenation reactors for the piperidine ring formation.

    Automated Amidation: Employing automated systems for the amidation reaction to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(piperidin-3-YL)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated benzamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-N-(piperidin-3-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects . The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(piperidin-3-yl)methylbenzamide
  • N-(4-methyl-3-(4-pyridin-3-yl)piperidin-3-yl)benzamide
  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide

Uniqueness

3-Methyl-N-(piperidin-3-YL)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group and piperidine ring contribute to its unique reactivity and potential pharmacological activities .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

3-methyl-N-piperidin-3-ylbenzamide

InChI

InChI=1S/C13H18N2O/c1-10-4-2-5-11(8-10)13(16)15-12-6-3-7-14-9-12/h2,4-5,8,12,14H,3,6-7,9H2,1H3,(H,15,16)

InChI Key

AOWXTJYYHCPPEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCCNC2

Origin of Product

United States

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